CID 57351113
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Overview
Description
The compound with the identifier “CID 57351113” is a chemical substance listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 57351113 would likely involve large-scale chemical synthesis processes. These processes would be optimized for yield and purity, often involving continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
CID 57351113 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
CID 57351113 has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 57351113 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.
Properties
Molecular Formula |
C6H12BrN2 |
---|---|
Molecular Weight |
192.08 g/mol |
InChI |
InChI=1S/C6H12N2.Br/c1-2-8-5-3-7(1)4-6-8;/h1-6H2; |
InChI Key |
JHGZEZRKRHILJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1CC2.[Br] |
Origin of Product |
United States |
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